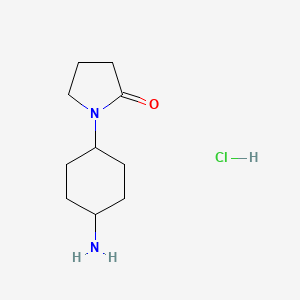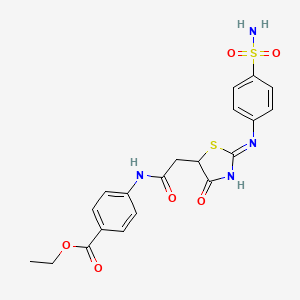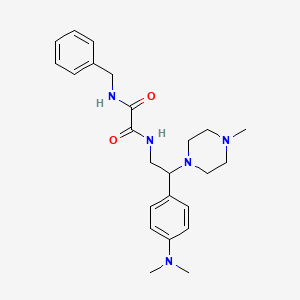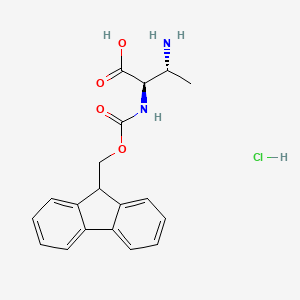
(2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride” is a complex organic molecule. It has a molecular weight of 498.634 g/mol and a molecular formula of C27H34N2O5S . The IUPAC name for this compound is (2R)-2-[[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoyl]amino]-4-methylsulfanylbutanoic acid .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group . The compound also contains a butanoic acid group and a methylsulfanyl group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.2±0.1 g/cm3, a predicted boiling point of 759.6±60.0 °C at 760 mmHg, and a predicted refractive index of 1.581 . It also has a predicted flash point of 413.2±32.9 °C and a predicted logP of 5.40 .Scientific Research Applications
Synthesis of Enantiomerically Pure Amino Acids
Enantiomerically pure (2S,3R)- and (2S,3S)-2,3-diaminobutyric acids with Fmoc protected α-amino groups and compatibly protected β-amino groups [(2S,3R)- and (2S,3S)-3-(tert-butoxycarbonylamino)-2-(fluoren-9-ylmethoxycarbonylamino)butyric acid] can be synthesized from L-threonine and L-allothreonine via the Mitsunobu reaction, highlighting the chemical's role in the preparation of enantiomerically pure and protected amino acids for peptide synthesis (Schmidt et al., 1992).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of (2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid; hydrochloride, is utilized to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups, demonstrating its significant role in the synthesis of complex molecules, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Preparation of Amino Acid Chlorides
(2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid; hydrochloride is instrumental in the preparation of N-9-Fluorenylmethoxycarbonyl-(Fmoc) amino-acid chlorides, showcasing its utility in generating intermediates for further chemical synthesis (Chen, Lee, & Benoiton, 2009).
Synthesis of N-alkylhydroxamic Acids
The chemical is used in the synthesis of N-alkylhydroxamic acids, indicating its applicability in the creation of a variety of structurally diverse compounds for potential biological and pharmaceutical applications (Mellor & Chan, 1997).
Biomedical Research and Industry
Fluorenylmethoxycarbonyl (Fmoc) amino acids, including (2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid; hydrochloride, have garnered interest in biomedical research and industry, particularly for the design and development of hydrogelators, biomaterials, and therapeutics. The comprehensive summary of noncovalent interactions and supramolecular features in recognition of these properties emphasizes the significance of Fmoc amino acids in the field (Bojarska et al., 2020).
properties
IUPAC Name |
(2R,3R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-11(20)17(18(22)23)21-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10,20H2,1H3,(H,21,24)(H,22,23);1H/t11-,17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRWBJXRVZOMPN-SQGKJIAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708758.png)
![2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2708760.png)
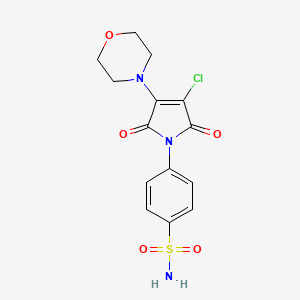
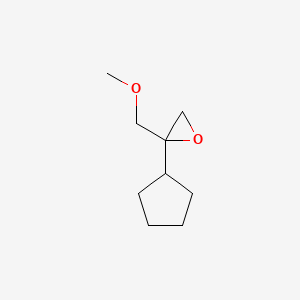
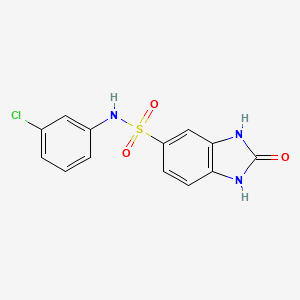

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2708770.png)

